![molecular formula C17H12BrN B11771408 Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide CAS No. 6336-62-5](/img/structure/B11771408.png)
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide
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Overview
Description
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is a heterocyclic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form the desired isoquinoline derivative . Another method involves the use of substituted alkynylbenzaldehydes and o-phenylenediamines in ethanol, providing an environmentally friendly route to the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Photophysical Properties
The compound exhibits notable photophysical properties, making it suitable for applications in organic electronics and photonics. Its ability to absorb light in the visible spectrum allows for potential uses in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Research indicates that modifications to the substituents on the benzo[h]pyrido structure can lead to significant changes in fluorescence properties, enhancing its utility in optoelectronic devices .
Recent studies have explored the biological activities of benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide and its derivatives:
- Anticancer Potential : Compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of specific signaling pathways .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Studies indicate that it can disrupt bacterial cell membranes, leading to cell death .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it an attractive candidate for use in OLEDs. Its ability to act as a charge transport material has been investigated, with promising results indicating enhanced efficiency and stability in device performance .
Photonic Devices
Due to its photoluminescent characteristics, this compound is being studied for applications in photonic devices such as sensors and lasers. The tunability of its emission spectra through chemical modification allows for the development of materials with specific optical properties tailored for particular applications .
Case Study: Anticancer Research
A recent study evaluated the efficacy of this compound derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Case Study: OLED Development
Another study focused on incorporating this compound into OLED architectures. The devices exhibited improved brightness and color purity compared to traditional materials, highlighting the compound's potential for commercial applications in display technology .
Table 1: Summary of Applications
Application Area | Specific Uses | Observations |
---|---|---|
Photophysical Research | OLEDs, DSSCs | Enhanced light absorption and emission properties |
Biological Activity | Anticancer agents | Induces apoptosis in cancer cells |
Material Science | Charge transport materials | Improved efficiency in OLED devices |
Antimicrobial | Disruption of bacterial membranes | Effective against various pathogens |
Mechanism of Action
The mechanism of action of Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Benzimidazo[2,1-a]isoquinoline: Another heterocyclic compound with comparable synthetic routes and applications.
Uniqueness
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
The synthesis of this compound typically involves the quaternization of pyridine derivatives followed by cyclization reactions. The Kröhnke method is one of the prominent synthetic pathways utilized for obtaining this compound, which allows for the incorporation of various substituents that can modulate its biological activity .
Biological Activity Overview
The biological activities of this compound include:
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, certain analogs have shown efficacy in antagonizing pentylenetetrazole-induced seizures, with protective indexes superior to established anticonvulsants like ethosuximide and diazepam .
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against human cancer cell lines such as HT-29 and MCF-7 .
- Neurotropic Activity : The compound has also been investigated for its neurotropic effects, showcasing potential in treating neurological disorders. It has been found to possess anxiolytic properties alongside its anticonvulsant effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticonvulsant Study : A recent study evaluated a series of related compounds, revealing that some derivatives exhibited ED50 values significantly lower than ethosuximide. For instance, compound 6k demonstrated an ED50 of 30 mg/kg with a protective index (PI) of 6.7, indicating a favorable safety profile compared to traditional treatments .
- Antiproliferative Activity : In another investigation focusing on antiproliferative agents, this compound was shown to inhibit cell proliferation effectively. The most potent derivatives had IC50 values below 0.5 µM against cancer cell lines, suggesting strong potential for further development as anticancer agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | IC50/ED50 Values | Comparison Compound | Notes |
---|---|---|---|
Anticonvulsant | ED50 = 30 mg/kg | Ethosuximide | Higher activity than ethosuximide |
Antiproliferative | IC50 < 0.5 µM | - | Effective against HT-29 and MCF-7 |
Neurotropic | - | Diazepam | Anxiolytic properties without muscle relaxation |
Properties
CAS No. |
6336-62-5 |
---|---|
Molecular Formula |
C17H12BrN |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
naphtho[2,1-b]quinolizin-12-ium;bromide |
InChI |
InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1 |
InChI Key |
GKBABUBJKPSIBF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-] |
Origin of Product |
United States |
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